molecular formula C9H11N3 B13838676 1,2-Dimethyl-1H-benzoimidazol-4-ylamine

1,2-Dimethyl-1H-benzoimidazol-4-ylamine

Cat. No.: B13838676
M. Wt: 161.20 g/mol
InChI Key: YRYPDPIZOWMGFY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-benzoimidazol-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-1H-benzoimidazol-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. In cancer cells, the compound can interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1H-benzoimidazol-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 1 and 2 of the benzimidazole ring enhances its lipophilicity and may improve its ability to penetrate biological membranes .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1,2-dimethylbenzimidazol-4-amine

InChI

InChI=1S/C9H11N3/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,10H2,1-2H3

InChI Key

YRYPDPIZOWMGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2N1C)N

Origin of Product

United States

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